5-Fluoro-1-(furan-2-yl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-Fluoro-1-(furan-2-yl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that features a pyrimidine ring substituted with a fluorine atom and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1-(furan-2-yl)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of 5-fluorouracil with furan-2-carbaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common techniques include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1-(furan-2-yl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-1-(furan-2-yl)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential anticancer and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-1-(furan-2-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The furan ring contributes to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A widely used anticancer drug with a similar pyrimidine structure but without the furan ring.
Furan-2-carbaldehyde: A precursor in the synthesis of 5-Fluoro-1-(furan-2-yl)pyrimidine-2,4(1H,3H)-dione.
Dihydropyrimidine derivatives: Compounds formed through the reduction of the pyrimidine ring.
Uniqueness
This compound is unique due to the presence of both a fluorine atom and a furan ring, which confer distinct chemical and biological properties
Properties
CAS No. |
62396-95-6 |
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Molecular Formula |
C8H5FN2O3 |
Molecular Weight |
196.13 g/mol |
IUPAC Name |
5-fluoro-1-(furan-2-yl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H5FN2O3/c9-5-4-11(6-2-1-3-14-6)8(13)10-7(5)12/h1-4H,(H,10,12,13) |
InChI Key |
DTCIOLAXGZARJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)N2C=C(C(=O)NC2=O)F |
Origin of Product |
United States |
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